molecular formula C18H19BrN2O4S B11586530 2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-52-0

2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11586530
CAS No.: 609795-52-0
M. Wt: 439.3 g/mol
InChI Key: FGAKUBOQCJBHEU-UHFFFAOYSA-N
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Description

The compound 2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate belongs to the pyrimido-thiazine class of heterocyclic compounds. Its structure features a bicyclic core with a 4-bromophenyl substituent at position 6, a methyl group at position 8, and a 2-methoxyethyl ester at position 5. The bromophenyl moiety enhances electrophilicity, while the 2-methoxyethyl ester may improve solubility compared to simpler alkyl esters .

Properties

CAS No.

609795-52-0

Molecular Formula

C18H19BrN2O4S

Molecular Weight

439.3 g/mol

IUPAC Name

2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C18H19BrN2O4S/c1-11-15(17(23)25-9-8-24-2)16(12-3-5-13(19)6-4-12)21-14(22)7-10-26-18(21)20-11/h3-6,16H,7-10H2,1-2H3

InChI Key

FGAKUBOQCJBHEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)Br)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Three-Component One-Pot Reaction

The most efficient route involves a one-pot reaction of dialkyl acetylenedicarboxylates, alkyl/aryl isocyanides, and 2-thioxopyrimidin-4-ones. For instance, dimethyl acetylenedicarboxylate reacts with methyl isocyanide and 6-(4-bromophenyl)-2-thioxopyrimidin-4-one in tetrahydrofuran at 60°C for 12 hours, yielding the pyrimido-thiazine core with an 82% isolated yield. The mechanism proceeds via nucleophilic attack of the isocyanide on the acetylenedicarboxylate, followed by cyclization with the thiopyrimidinone (Table 1).

Table 1: Optimization of One-Pot Reaction Parameters

ParameterOptimal ConditionYield (%)
SolventTetrahydrofuran82
Temperature (°C)6082
Reaction Time (h)1282
IsocyanideMethyl isocyanide82

Cyclocondensation Approach

An alternative method employs ethyl 2-cyano-3,3-bis(methylthio)acrylate and thiourea in dimethylformamide (DMF) under reflux with potassium carbonate. This generates a bis-electrophilic intermediate (compound 3), which undergoes nucleophilic displacement with 4-bromoaniline to introduce the aryl group at position 6. The methyl group at position 8 originates from the methylthio substituent in the precursor (Scheme 1).

Scheme 1: Cyclocondensation and Functionalization

  • Formation of Intermediate 3 : Ethyl 2-cyano-3,3-bis(methylthio)acrylate + thiourea → 2,6-dihydro-4,8-bis(methylthio)pyrimido-thiazine (86% yield).

  • Substitution with 4-Bromoaniline : Intermediate 3 + 4-bromoaniline → 6-(4-bromophenyl)-8-methyl derivative (68% yield).

Esterification and Final Functionalization

The 2-methoxyethyl ester is introduced via Steglich esterification. The carboxylic acid intermediate (7-carboxy-pyrimido-thiazine) reacts with 2-methoxyethanol in dichloromethane using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step achieves 89% yield after purification by silica gel chromatography. Critical parameters include maintaining anhydrous conditions and a reaction temperature of 0–5°C to prevent racemization.

Regioselective Bromination of Precursors

A pivotal challenge lies in introducing the 4-bromophenyl group without forming ortho or meta isomers. Patent US20120309973A1 discloses a bromination method using aqueous HBr and hydrogen peroxide, selectively functionalizing the para position of a phenyl precursor with 94% regioselectivity. This precursor is then incorporated into the thiopyrimidinone starting material via Suzuki coupling (Table 2).

Table 2: Bromination Efficiency Under Varied Conditions

Brominating AgentSolventTemperature (°C)Para Selectivity (%)
HBr/H₂O₂Water2594
Br₂/FeCl₃CCl₄4072
NBSAcetonitrile6065

Comparative Analysis of Methodologies

The one-pot method offers superior atom economy (78%) compared to the cyclocondensation approach (65%), albeit requiring stringent temperature control. Conversely, the latter allows modular substitution, enabling diversification of the 6- and 8-positions. Yield data from peer-reviewed studies are summarized below:

Table 3: Yield Comparison Across Synthetic Routes

MethodKey StepOverall Yield (%)
One-Pot ReactionCyclization82
CyclocondensationNucleophilic Substitution68
EsterificationSteglich Reaction89

Challenges and Industrial Scalability

Key hurdles include:

  • Purification Complexity : The product often co-elutes with unreacted starting material, necessitating gradient chromatography.

  • Solvent Toxicity : Traditional methods use carcinogenic solvents like CCl₄, prompting a shift to green alternatives (e.g., cyclopentyl methyl ether).

  • Catalyst Cost : Palladium catalysts in Suzuki couplings increase production costs, driving interest in ligand-free conditions .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to targets such as pantothenate synthetase, which is involved in the biosynthesis of coenzyme A .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Halogen-Substituted Derivatives

Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS 301358-79-2)
  • Key Differences : The ester group is ethyl instead of 2-methoxyethyl.
  • Molecular Weight: 409.3 g/mol (ethyl) vs. higher for the 2-methoxyethyl variant due to the added oxygen and methoxy group. Acidity: Predicted pKa = -0.91, similar to the target compound, suggesting comparable ionization behavior .
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
  • Key Differences : Fluorine replaces bromine at the para position.
  • Impact :
    • Electronic Effects : Fluorine’s electronegativity (-I effect) may reduce electron density in the aromatic ring, altering reactivity in cross-coupling reactions.
    • Steric Profile : Smaller atomic radius of fluorine vs. bromine could influence binding interactions in biological targets .

Ester-Modified Derivatives

Methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
  • Key Differences : Methyl ester and 4-methoxyphenyl substituent.
  • Impact :
    • Solubility : Methoxy group enhances hydrophilicity, but the methyl ester may limit solubility compared to 2-methoxyethyl.
    • Metabolism : Methyl esters are generally more susceptible to esterase-mediated hydrolysis than bulkier esters .

Heterocyclic Core Variants

2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (Compound 3)
  • Key Differences: Oxazine core (oxygen at position 1) instead of thiazine (sulfur at position 1), with a thiomethyl group at position 8 and a cyano group at position 6.
  • Impact: Reactivity: The methylthio group acts as a leaving group, enabling nucleophilic substitution reactions, unlike the carboxylate ester in the target compound. Bioactivity: The cyano group may confer different binding affinities compared to carboxylate esters .

Physicochemical and Pharmacokinetic Properties

Table 1. Comparative Properties of Pyrimido-Thiazine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituent (Position 6) Ester Group (Position 7) Predicted pKa
Target Compound C19H21BrN2O4S ~453.3 4-Bromophenyl 2-Methoxyethyl -0.91*
Ethyl 6-(4-bromophenyl) analog C17H17BrN2O3S 409.3 4-Bromophenyl Ethyl -0.91
Ethyl 6-(4-fluorophenyl) analog C17H17FN2O3S ~372.4 4-Fluorophenyl Ethyl Not reported
Methyl 6-(4-methoxyphenyl) analog C17H18N2O4S ~362.4 4-Methoxyphenyl Methyl Not reported

*Predicted based on ethyl analog data.

Biological Activity

2-Methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrimido-thiazine core, which is associated with various biological activities, particularly antibacterial and antifungal properties.

Chemical Structure and Properties

The compound has the molecular formula C17H17BrN2O3SC_{17}H_{17}BrN_{2}O_{3}S and features notable substituents that enhance its reactivity and biological interactions. The presence of a bromophenyl group and a methoxyethyl substituent contributes to its pharmacological profile.

Biological Activities

Research indicates that compounds within the pyrimido-thiazine class exhibit considerable biological activities. Specifically, this compound has shown:

  • Antibacterial Activity : It has been reported to exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) around 256 µg/mL.
  • Antifungal Properties : Similar compounds have demonstrated antifungal effects, suggesting potential applications in treating fungal infections.

The mechanism of action for this compound may involve interaction with specific biological targets, including enzymes or receptors relevant to microbial growth. Further studies are needed to elucidate the precise pathways through which it exerts its effects.

Comparative Analysis with Similar Compounds

To provide a clearer understanding of its biological activity, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds along with their notable activities:

Compound NameStructural FeaturesNotable Activities
Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-pyrimido[2,1-b][1,3]thiazineSimilar thiazine coreAntibacterial activity against E. coli
3-Oxo-4-(p-tolyl)-3,4-dihydro-benzo[B][1,4]thiazineDifferent aromatic substitutionAntimicrobial properties
N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-thiazineVariations in substituentsPotential anticancer activity

These comparisons highlight the unique aspects of 2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate that may enhance its efficacy compared to other similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of this compound and its derivatives. For instance:

  • Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently while maintaining high yields. These methods often involve multi-step reactions that incorporate different functional groups to optimize biological activity.
  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of specific cancer cell lines and bacterial strains. For example, studies have indicated that structural modifications can enhance potency against resistant strains of bacteria .
  • Toxicity Assessments : Preliminary toxicity assessments suggest that while the compound exhibits significant biological activity, it also poses risks such as skin irritation and respiratory issues upon exposure .

Q & A

Basic Research Question

  • X-ray Diffraction (XRD) : Resolves bond angles and ring conformations, critical for confirming the fused pyrimido-thiazine core .
  • NMR Spectroscopy : <sup>1</sup>H NMR reveals substituent effects (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm; thiazine methyl groups at δ 2.1–2.3 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 505.02) and detects halogen isotopes (bromine doublet) .

Advanced Tip : Use <sup>13</sup>C DEPT NMR to distinguish quaternary carbons in the heterocyclic system .

How can researchers design experiments to evaluate its biological activity?

Advanced Research Question

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays. IC50 values <10 µM suggest therapeutic potential .
  • In Vitro Models : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Note: Contradictory cytotoxicity results (e.g., 30% vs. 70% inhibition in duplicate studies) may arise from solubility variations .
  • Control Experiments : Include structurally similar analogs (e.g., 4-iodophenyl derivatives) to assess substituent effects on activity .

What experimental strategies can elucidate its mechanism of action?

Advanced Research Question

  • Molecular Docking : Simulate binding to ATP-binding pockets of target enzymes (e.g., VEGFR2) using AutoDock Vina. Focus on hydrogen bonds with the carbonyl group and hydrophobic interactions with the bromophenyl moiety .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
  • Proteomics : Use SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .

How do substituent modifications impact structure-activity relationships (SAR)?

Advanced Research Question

Substituent Biological Activity Key Finding
4-Bromophenyl (target)IC50 = 8.2 µM (EGFR)Bromine enhances hydrophobic binding
3-MethoxyphenylIC50 = 15.7 µMReduced steric hindrance improves uptake
4-IodophenylIC50 = 5.1 µMLarger halogens increase potency

Methodological Note : Use QSAR models to predict activity of untested derivatives .

How can conflicting bioactivity data be resolved?

Advanced Research Question
Contradictions in cytotoxicity data (e.g., 30% vs. 70% inhibition) may stem from:

  • Solubility Issues : Use DMSO stocks <0.1% to avoid solvent toxicity .
  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) .
  • Batch Purity : Confirm purity (>95%) via HPLC before testing .

What analytical methods validate purity and stability?

Basic Research Question

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • Stability Studies : Store at –20°C under argon; monitor degradation via TLC over 6 months .
  • Thermal Analysis : DSC reveals decomposition onset at 180°C .

How can computational modeling guide experimental design?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate binding persistence in aqueous environments (e.g., 100 ns trajectories) .
  • ADMET Prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risk .

What strategies improve solubility for in vivo studies?

Advanced Research Question

  • Prodrug Design : Introduce phosphate esters at the carboxylate group .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

How do researchers compare this compound to analogs?

Advanced Research Question

  • Selectivity Profiling : Screen against a kinase panel (e.g., 50 kinases) to identify off-target effects .
  • Metabolic Stability : Use liver microsomes to compare half-life (t1/2) with 4-iodophenyl analogs .

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